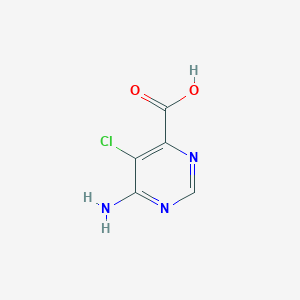

6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Description

Properties

IUPAC Name |

6-amino-5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEDAMQXYCHOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720992 | |

| Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914916-98-6 | |

| Record name | 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914916-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Process Chemistry, Reactivity Profile, and Synthetic Utility

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6; user-referenced CAS 17743-69-8*) is a critical heterocyclic building block. It serves as the regiochemical core for the "synthetic auxin" class of herbicides, most notably Aminocyclopyrachlor , and is increasingly utilized in medicinal chemistry for developing antiviral endonuclease inhibitors and CDK2 kinase inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, a validated laboratory-scale synthesis protocol, and a mapping of its reactivity landscape for drug discovery applications.

*Note: CAS 914916-98-6 is the primary registry number for this specific isomer in modern commercial databases. CAS 17743-69-8 is historically referenced but often ambiguous; this guide focuses on the structure defined by the chemical name.

Physicochemical Profile

The molecule exhibits amphoteric behavior due to the basic pyrimidine nitrogens/exocyclic amine and the acidic carboxylic acid tail. Its solubility profile is dominated by strong intermolecular hydrogen bonding (zwitterionic character in neutral media).

| Property | Value / Description |

| IUPAC Name | 6-Amino-5-chloropyrimidine-4-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 173.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 292–296°C (Decomposes) |

| pKa (Acid) | ~3.2 (Carboxylic acid) |

| pKa (Base) | ~1.5 (Pyrimidine N1/N3 protonation) |

| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH).[1] Sparingly soluble in water, MeOH. Insoluble in non-polar solvents (Hexane, DCM). |

| Storage | Inert atmosphere ( |

Synthetic Route & Process Chemistry

The most robust laboratory synthesis involves the electrophilic chlorination of 6-aminopyrimidine-4-carboxylic acid. Direct chlorination using chlorine gas (

Validated Synthesis Protocol

Reaction: Electrophilic Aromatic Substitution (Chlorination)

Reagents:

-

Starting Material: 6-Aminopyrimidine-4-carboxylic acid (1.0 eq)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

-

Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid

-

Temperature: 60°C

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 6-aminopyrimidine-4-carboxylic acid (10 mmol) and DMF (50 mL). Stir at room temperature until a suspension or partial solution is achieved.

-

Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents exotherms and minimizes over-chlorination side products.

-

Reaction: Heat the mixture to 60°C. Monitor via HPLC or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). The reaction typically reaches completion within 2–4 hours.

-

Quench & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (150 mL). The pH should be adjusted to ~3–4 using 1M HCl if necessary to ensure the carboxylic acid is protonated and precipitates.

-

Stir for 30 minutes to maximize crystal growth.

-

-

Purification: Filter the white precipitate. Wash the cake with cold water (

mL) and cold ethanol ( -

Drying: Dry under vacuum at 45°C for 12 hours.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for the chlorination of the pyrimidine core.

Reactivity & Functionalization

The 6-amino-5-chloro-4-pyrimidinecarboxylic acid scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.

-

C4-Carboxylic Acid: Standard amide couplings (EDC/HOBt) or esterification. This is the primary attachment point for building larger bioactive scaffolds.

-

C5-Chloride: While the pyrimidine ring is electron-deficient, the adjacent amino group deactivates the C5 position towards nucleophilic aromatic substitution (

). However, it serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups. -

C6-Amine: Weakly nucleophilic due to conjugation with the ring. Can be acylated under forcing conditions or used in cyclization reactions to form bicyclic systems (e.g., purine analogs).

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the tri-functional nature of the scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

-

NMR (400 MHz, DMSO-

- 13.0–13.5 ppm (br s, 1H, -COOH ).

- 8.4 ppm (s, 1H, Pyrimidine C2-H ).

-

7.5–7.8 ppm (br s, 2H, -NH

-

Note: The absence of a proton signal at C5 confirms successful chlorination.

-

HPLC Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Method: Gradient 5%

95% Acetonitrile in Water (0.1% Formic Acid). -

Target Retention: The chlorinated product will elute later than the non-chlorinated starting material due to the lipophilicity of the chlorine atom.

-

Applications in Drug & Agrochemical Development[3]

Agrochemicals (Herbicides)

This molecule is the direct precursor to Aminocyclopyrachlor (Imprelis).[2] The synthesis involves esterification of the carboxylic acid followed by cyclopropyl-amine displacement or rearrangement. It functions as a synthetic auxin mimic, disrupting plant cell wall plasticity.

Pharmaceutical Research

-

Antiviral Agents: Used as a scaffold for inhibiting the HCMV pUL89-C endonuclease , a target for treating human cytomegalovirus.[3] The 5-chloro and 4-carboxyl motifs are essential for metal chelation within the enzyme active site.

-

Kinase Inhibitors: Derivatives have shown potency against CDK2 (Cyclin-dependent kinase 2) , relevant in oncology for blocking cell cycle progression in solid tumors.

References

-

ChemicalBook. (2024). 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties and Synthesis. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6).[6][7][8][9][10] National Library of Medicine. Retrieved from

-

He, T., et al. (2022).[3] 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.[3] Retrieved from

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on Aminocyclopyrachlor. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from

Sources

- 1. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 2. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]

- 3. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 20029396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 9. achemblock.com [achemblock.com]

- 10. 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6 [amp.chemicalbook.com]

Technical Guide: Structure & Chemistry of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

This in-depth technical guide details the structural, synthetic, and application-based profile of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6), a critical heterocyclic building block in modern drug discovery.

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (also known as 5-chloro-6-aminopyrimidine-4-carboxylic acid) is a functionalized pyrimidine scaffold used primarily as a key intermediate in the synthesis of Type II RAF kinase inhibitors, most notably Tovorafenib (TAK-580/DAY101) . Its structure features a pyrimidine core substituted with an amino group at position 6, a chlorine atom at position 5, and a carboxylic acid moiety at position 4.[1][2][3] This specific substitution pattern renders it a versatile "push-pull" system for nucleophilic aromatic substitutions and condensation reactions.

| Key Identifier | Detail |

| CAS Number | 914916-98-6 |

| IUPAC Name | 6-Amino-5-chloropyrimidine-4-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 173.56 g/mol |

| Primary Application | Intermediate for Tovorafenib (Pan-RAF Kinase Inhibitor) |

Structural Analysis & Physicochemical Properties

Molecular Framework

The molecule consists of a six-membered pyrimidine ring (1,3-diazine). The numbering convention typically assigns the nitrogen atoms to positions 1 and 3.

-

C4 Position (Carboxylic Acid): Provides the handle for amide coupling reactions (e.g., condensing with amines to form the drug core).

-

C5 Position (Chlorine): An electron-withdrawing halogen that modulates the electronics of the ring and can serve as a steric block or a site for cross-coupling, though in Tovorafenib it remains as a substituent.

-

C6 Position (Amino): An electron-donating group that increases electron density in the ring, stabilizing the molecule and acting as a hydrogen bond donor.

Physicochemical Data

The following data is critical for experimental handling and formulation.

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 292–296 °C (Decomposes) |

| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, and dilute aqueous base (forming the carboxylate salt). |

| pKa (Calculated) | Acidic COOH: ~3.5; Basic Pyrimidine N: ~1.5 (suppressed by Cl/COOH) |

| LogP | ~0.3 (Low lipophilicity due to polar groups) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light. |

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid typically proceeds via electrophilic halogenation of a pre-functionalized pyrimidine scaffold. The amino group at C6 is a strong ortho/para director, activating the C5 position for chlorination.

Primary Synthetic Route

The most scalable industrial route involves the chlorination of 6-amino-4-pyrimidinecarboxylic acid .

Protocol:

-

Starting Material: 6-Amino-4-pyrimidinecarboxylic acid is dissolved in a polar solvent (e.g., DMF or Acetic Acid).

-

Chlorination: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl

) is introduced. The reaction is typically run at moderate temperatures (25–60 °C). -

Workup: The product precipitates upon cooling or addition of water (due to low solubility of the zwitterionic acid form) and is collected by filtration.

Visualization of Synthesis Workflow

The following diagram illustrates the conversion logic and its downstream application in Tovorafenib synthesis.

Caption: Synthetic pathway from precursor to CAS 914916-98-6 and subsequent drug assembly.

Analytical Characterization

To validate the identity of the compound, researchers rely on NMR and MS data. The presence of the chlorine atom introduces a characteristic isotope pattern in Mass Spectrometry.

Proton NMR ( H NMR)

-

Solvent: DMSO-d

(Required due to solubility). -

Key Signals:

- ~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). Often very broad or invisible depending on water content.

- ~8.40 ppm (s, 1H): Pyrimidine C2-H. This is the only aromatic ring proton. It appears as a sharp singlet, deshielded by the two adjacent nitrogen atoms.

-

~7.50 ppm (br s, 2H): Amino group (-NH

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive/Negative mode.

-

Molecular Ion:

-

[M+H]

: 174.0 (for -

Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 174 and 176, confirming the presence of a single chlorine atom.

-

Applications in Drug Discovery

Tovorafenib (TAK-580/DAY101)

The primary utility of this acid is as the "left-hand" side building block for Tovorafenib , a Type II Pan-RAF kinase inhibitor approved for pediatric low-grade glioma (pLGG).

-

Role: The carboxylic acid group of the pyrimidine is coupled with the amine of a thiazole intermediate.

-

Pharmacophore: The 6-amino-5-chloropyrimidine moiety binds into the ATP-binding pocket of the kinase. The chlorine atom likely fills a small hydrophobic pocket or enforces a specific conformation of the drug molecule, while the amino group forms critical hydrogen bonds with the kinase hinge region.

Agrochemicals

Similar pyrimidine carboxylic acids are often explored as precursors for herbicides (e.g., Aminocyclopyrachlor analogs), where the pyrimidine core mimics plant auxins.

Safety & Handling Protocol

Hazard Classification (GHS):

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid dust inhalation.

-

Stability: The compound is stable under normal conditions but should be kept away from strong oxidizing agents.

-

Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Neutralize residues with dilute bicarbonate if necessary.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25161177, Tovorafenib. Retrieved from [Link]

-

Sun, C., et al. (2023). Discovery of Tovorafenib (TAK-580). International Patent Application WO 2023/056063.[2] Retrieved from

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6 [amp.chemicalbook.com]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 7. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 8. achemblock.com [achemblock.com]

6-Amino-5-chloro-4-pyrimidinecarboxylic acid molecular weight

An In-Depth Technical Guide to 6-Amino-5-chloro-4-pyrimidinecarboxylic acid: Properties, Synthesis, and Application in Kinase Inhibitor Scaffolding

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6). We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol with mechanistic rationale, and contextualize its significance through a case study of its application as a key starting material for the FDA-approved RAF kinase inhibitor, Tovorafenib.

Core Compound Profile and Physicochemical Properties

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. Its structure, featuring an amino group, a chloro substituent, and a carboxylic acid, makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2] The strategic placement of these functional groups allows for sequential, regioselective reactions, making it a prized intermediate in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).[3]

The molecular weight and other essential physicochemical properties are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 173.56 g/mol | [1][4] |

| Exact Mass | 172.999 g/mol | - |

| Molecular Formula | C₅H₄ClN₃O₂ | [4] |

| CAS Number | 914916-98-6 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~292-296 °C | [1] |

| Density | ~1.69 - 1.7 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions | [1] |

| Storage Conditions | 2–8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [2] |

Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid: A Mechanistic Approach

The synthesis of substituted pyrimidines often involves multi-step processes that build the heterocyclic ring from acyclic precursors. While several routes can be envisioned, a common conceptual pathway involves the formation of a pyrimidine core followed by functional group interconversion. Below is a plausible and detailed protocol based on established pyrimidine chemistry principles.[1][5]

Conceptual Synthesis Workflow

The following diagram illustrates a logical three-step approach to the target molecule, starting from a readily available aminopyrimidine precursor.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own reaction optimization and safety assessments.

Step 1: Synthesis of 6-Chloro-5-aminopyrimidine

-

Rationale: The initial step aims to introduce the chloro- and amino- functionalities onto the pyrimidine ring. Using chloroacetic acid under basic conditions facilitates this transformation on an appropriate aminopyrimidine starting material.

-

Procedure:

-

To a stirred solution of aminopyrimidine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add chloroacetic acid (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-chloro-5-aminopyrimidine.

-

Step 2: Synthesis of 6-Amino-5-chloropyrimidine

-

Rationale: This step involves a nucleophilic substitution to replace the chlorine atom introduced in the previous step with an amino group. This is a common strategy in heterocyclic chemistry.

-

Procedure:

-

In a sealed pressure vessel, dissolve 6-chloro-5-aminopyrimidine (1.0 eq) in a solution of ammonia in methanol (7N).

-

Heat the vessel to 100-120 °C for 12-18 hours. The pressure will increase; ensure the vessel is rated for the conditions.

-

After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under vacuum.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 6-amino-5-chloropyrimidine.

-

Step 3: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

-

Rationale: The final step is a carboxylation at the C4 position. A common method is directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the position adjacent to the directing amino group, followed by quenching the resulting anion with carbon dioxide.

-

Procedure:

-

Dissolve 6-amino-5-chloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Adjust the pH to ~2-3 with 1M HCl. The product should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

-

Application Profile: Key Building Block for Tovorafenib (Ojemda)

The utility of a chemical intermediate is best demonstrated by its role in synthesizing biologically active molecules. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a crucial key starting material for Tovorafenib , an FDA-approved Type II RAF kinase inhibitor for treating pediatric low-grade glioma.[6]

The pyrimidine core of our title compound serves as the central scaffold onto which other functionalities are built to achieve high-affinity binding to the target kinase. Tovorafenib functions by inhibiting the MAPK/ERK signaling pathway, which is often hyperactivated in cancers with BRAF gene fusions or mutations.[7]

MAPK/ERK Signaling Pathway and Tovorafenib Inhibition

The diagram below illustrates the canonical MAPK/ERK pathway and the point of intervention for Tovorafenib. Understanding this pathway is critical for appreciating the drug's mechanism of action and the importance of its molecular structure, which is derived from our intermediate.

Caption: Tovorafenib inhibits the RAF kinase in the MAPK/ERK pathway.

The synthesis of Tovorafenib involves an amide coupling between the carboxylic acid of our title compound and a chiral amine-substituted thiazole fragment.[8] This highlights the direct and critical role of the carboxylic acid group in the final API assembly.

Quality Control & Analytical Methodologies

Ensuring the purity and identity of a key pharmaceutical intermediate is paramount. A self-validating system of orthogonal analytical techniques must be employed. Standard methods for this compound include HPLC for purity assessment, ¹H NMR for structural confirmation, and Mass Spectrometry for molecular weight verification.[4]

High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reversed-phase HPLC is the standard method for assessing the purity of polar organic compounds. It separates the main component from starting materials, by-products, and degradation products.[9]

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 255 nm.[10]

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of water and acetonitrile.

-

Acceptance Criteria: Purity ≥ 98.0% (by area normalization).

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Rationale: ¹H NMR provides unambiguous confirmation of the chemical structure by showing the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Protocol:

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Spectrometer: 400 MHz or higher.[11]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Expected Signals:

-

A singlet for the proton at the C2 position of the pyrimidine ring (typically δ > 8.0 ppm).

-

A broad singlet for the two protons of the amino (-NH₂) group (typically δ ~7.0-8.0 ppm).

-

A very broad singlet for the carboxylic acid (-COOH) proton (typically δ > 12.0 ppm).[12]

-

-

Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound, confirming its elemental composition.

-

Protocol:

-

Technique: Electrospray Ionization (ESI), either positive or negative mode.

-

Expected m/z:

-

Positive Mode [M+H]⁺: 174.0

-

Negative Mode [M-H]⁻: 172.0

-

-

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Identification: This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, store at 2-8 °C under an inert atmosphere of nitrogen or argon.[2]

Conclusion

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is more than a chemical with a specific molecular weight; it is a meticulously designed molecular scaffold that serves as a cornerstone in the synthesis of advanced therapeutics. Its value lies in the precise arrangement of its functional groups, which provides chemists with a reliable and versatile platform for building complex, biologically active molecules like Tovorafenib. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any research or development professional working in the fields of medicinal chemistry and pharmaceutical sciences.

References

-

ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Angene Chemical. 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. Retrieved from [Link]

-

Patil, S. et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Available at: [Link]

- Jutz, C., & Mueller, W. (1970). U.S. Patent No. 3,523,119. Washington, DC: U.S. Patent and Trademark Office.

-

LookChem. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. CAS No: 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

- Day One Biopharmaceuticals. (2023). U.S. Patent Application Publication No. US 2023/0355618 A1.

- Dow AgroSciences LLC. (2007). U.S. Patent No. 7,300,907 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4826. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. tovorafenib. Retrieved from [Link]

- Dow Agrosciences LLC. (2012). Chinese Patent No. CN102786480A.

-

HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

- The Royal Society of Chemistry. (Supplementary Information). 1H NMR (DMSO-d6).

- Takeda Pharmaceutical Company Limited. (2009). U.S. Patent Application Publication No. US 2009/0036419 A1.

-

Shimanovskii, N. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]

-

Temerdashev, A. Z., & Kiseleva, M. G. (2015). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Analytical Chemistry, 70, 647-658. Available at: [Link]

-

New Drug Approvals. (2024, May 10). Tovorafenib. Retrieved from [Link]

-

Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25, 230-241. Available at: [Link]

- ChemoCentryx, Inc. (2012). WIPO Patent Application No. WO/2012/170976.

- ResearchGate. 1H-NMR spectrum (DMSO-d6) of dicarboxylic acid 3f.

- ResearchGate. ¹H NMR spectrum of amine 6 in DMSO-d6 solution.

-

PubChem. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. US20230355618A1 - Raf inhibitor for treating low grade glioma - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. tovorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

An In-Depth Technical Guide to the Solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a pivotal intermediate in the synthesis of a new generation of pharmaceuticals and agrochemicals.[1] Its utility in complex molecular architectures, such as novel KRAS-G12D inhibitors, underscores the necessity of a comprehensive understanding of its physicochemical properties. Solubility, a critical determinant of reaction kinetics, purification efficiency, and bioavailability, dictates the compound's applicability and performance. This guide provides a deep dive into the theoretical and practical aspects of the , offering a robust framework for its characterization and application in research and development settings.

Physicochemical Profile of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

A foundational understanding of the compound's intrinsic properties is essential before delving into its solubility characteristics. These properties, summarized in the table below, provide the context for its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 914916-98-6 | [2] |

| Molecular Formula | C₅H₄ClN₃O₂ | [2] |

| Molecular Weight | 173.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | Approx. 292-296°C | [1] |

| Density | 1.690 g/cm³ | [3] |

| Purity | Typically ≥97% | |

| Storage | 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2][4] |

Theoretical Framework: Factors Governing Solubility

The is not a static value but is dynamically influenced by several interconnected factors. Its molecular structure, featuring both a weakly acidic carboxylic acid group and a weakly basic amino group, makes it an amphoteric substance with pH-dependent solubility.

The Critical Role of pH

The ionization state of the molecule is the primary determinant of its aqueous solubility. The presence of both an acidic (carboxylic acid) and a basic (amino) functional group means that the net charge of the molecule changes with pH. This behavior is qualitatively described as being "soluble in acid and alkali solution".[1]

-

In acidic solutions (low pH): The amino group is protonated (-NH₃⁺), increasing the polarity and aqueous solubility of the compound.

-

In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), which also enhances its solubility in aqueous media.

-

At the isoelectric point (pI): The compound exists predominantly as a zwitterion, with both a positive and negative charge. At or near the pI, the net charge is zero, and the molecule typically exhibits its minimum solubility.

The relationship between pH and the ionization state of the molecule is a critical concept for its handling and application.

Caption: Ionization states of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid at different pH values.

Solvent Polarity

The principle of "like dissolves like" is fundamental. While slightly soluble in water, its solubility in various organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds with the amino and carboxylic acid groups of the solute. Studies on similar pyrimidine derivatives have shown that solubility is significantly higher in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents like methanol compared to non-polar solvents like carbon tetrachloride.[5]

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This has been experimentally verified for a range of pyrimidine derivatives in various organic solvents.[6][7] This relationship allows for techniques like recrystallization to be effectively used for purification. The temperature dependence of solubility can be modeled using thermodynamic equations such as the Apelblat equation, which has been successfully applied to other pyrimidine compounds.[6][7]

Experimental Determination of Solubility: A Validated Approach

Given the absence of extensive published quantitative solubility data for this specific compound, this section provides robust, field-proven protocols for its characterization. The "shake-flask" method is presented as the gold standard for determining thermodynamic (equilibrium) solubility.

Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a given solvent and is the most reliable measure of its true solubility.[8][9]

Objective: To determine the equilibrium in a selected solvent system at a controlled temperature.

Materials:

-

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (solid, high purity)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMF, Methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[10]

Procedure:

-

Preparation: Add an excess amount of solid 6-Amino-5-chloro-4-pyrimidinecarboxylic acid to a pre-tared glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical for many compounds.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.

-

Quantification: Dilute the filtered saturate solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.[10] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Data Reporting: Express the solubility in units of mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Generating a pH-Solubility Profile

Due to the compound's ionizable nature, understanding its solubility across a range of pH values is critical for applications in drug development.

Procedure:

-

Perform the shake-flask protocol described in section 3.1.

-

Instead of a single solvent, use a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Plot the measured solubility (on a log scale) against the pH.

-

This profile is invaluable for predicting the compound's behavior in different physiological environments and for developing formulations.

Conclusion and Future Directions

While qualitative data indicates that 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is slightly soluble in water and more soluble in acidic and alkaline solutions, this guide provides the necessary framework for its precise quantitative characterization.[1] By employing the detailed protocols herein, researchers can generate reliable solubility data essential for informed decision-making in synthesis, purification, formulation, and biological testing. Future work should focus on publishing a comprehensive dataset detailing the solubility of this important intermediate in a range of pharmaceutically and synthetically relevant solvents and across a full pH spectrum. Such data would be an invaluable resource for the scientific community.

References

-

ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Available from: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]

-

Pharmaffiliates. CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Available from: [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

-

MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available from: [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

-

MDPI. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Available from: [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6 [chemicalbook.com]

- 4. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal reasoning behind experimental choices, predicts spectral features based on molecular structure, and outlines a robust protocol for empirical validation.

Foundational Principles: Structure and Electron Density

To predict and interpret the ¹H NMR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (Molecular Formula: C₅H₄ClN₃O₂, Molecular Weight: 173.56), a thorough understanding of its molecular architecture is paramount.[1][2][3] The pyrimidine ring, an aromatic heterocycle, forms the core of the molecule. Its electronic landscape is heavily influenced by the nature and position of its substituents.

The positions on the pyrimidine ring dictate the local electronic environments of the attached protons. The two nitrogen atoms within the ring are strongly electron-withdrawing, which generally deshields adjacent protons, shifting their resonance signals downfield (to a higher ppm value).[4]

Substituent Effects:

-

Carboxylic Acid (-COOH) at C4: This is a strong electron-withdrawing group, which will further deshield protons on the ring.

-

Chlorine (-Cl) at C5: As an electronegative atom, chlorine exerts an inductive electron-withdrawing effect, contributing to the deshielding of nearby protons.[5]

-

Amino (-NH₂) at C6: In contrast, the amino group is an electron-donating group through resonance, which tends to shield adjacent protons, moving their signals upfield.

The interplay of these competing electronic effects determines the final chemical shift of the single proton on the pyrimidine ring.

Figure 1: Molecular structure and key proton environments.

Predicted ¹H NMR Spectrum

Based on first principles and data from analogous compounds, we can construct a hypothetical ¹H NMR spectrum. The molecule possesses three distinct types of protons: one on the pyrimidine ring (C2-H) and two "exchangeable" protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Justification |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[7][8][9][10][11] |

| Pyrimidine Ring (C2-H) | 8.5 - 9.3 | Singlet | 1H | This proton is significantly deshielded by the two adjacent electron-withdrawing nitrogen atoms in the pyrimidine ring. Data for unsubstituted pyrimidine shows the C2-H proton at approximately 9.26 ppm.[12] The substituents at C4, C5, and C6 will modulate this value. |

| Amino (-NH₂) | 5.0 - 8.0 | Broad Singlet | 2H | Protons on nitrogen atoms are exchangeable, typically resulting in a broad peak. The exact chemical shift is sensitive to solvent, temperature, and concentration.[6] |

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. The choice of solvent is critical due to the presence of exchangeable protons and the compound's potential solubility challenges.

3.1. Solvent Selection: The Rationale for DMSO-d₆

For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

-

Solubility: DMSO is an excellent solvent for polar compounds, including many carboxylic acids and amines.

-

Exchangeable Protons: Unlike D₂O, which would cause the -NH₂ and -COOH proton signals to disappear due to rapid deuterium exchange, DMSO-d₆ slows this exchange rate.[13][14] This allows for the observation of these protons, providing a more complete structural picture. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm.

3.2. Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

-

Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Filtration: To remove any suspended impurities that could degrade spectral quality, filter the sample through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: Experimental workflow for NMR analysis.

3.3. NMR Instrument Parameters

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Advanced Analysis and Verification

4.1. D₂O Exchange Experiment

To definitively confirm the assignment of the exchangeable -NH₂ and -COOH protons, a D₂O shake experiment is invaluable.

-

Acquire the initial ¹H NMR spectrum in DMSO-d₆ as described above.

-

Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum.

Expected Outcome: The signals corresponding to the -NH₂ and -COOH protons will significantly diminish or disappear entirely from the spectrum.[8][13] This occurs because the labile protons exchange with the deuterium from the D₂O, and deuterium is not observed in ¹H NMR. The C2-H signal will remain unchanged, confirming its identity as a non-exchangeable aromatic proton.

4.2. Interpreting Potential Complexities

-

Peak Broadening: The signals for the exchangeable protons are expected to be broad due to hydrogen bonding and chemical exchange.[6][9]

-

Chemical Shift Variability: The precise ppm values for the -NH₂ and -COOH protons can vary based on sample concentration, temperature, and the amount of residual water in the DMSO-d₆ solvent.[6][11]

Conclusion

The ¹H NMR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is predicted to be characterized by three main signals: a highly deshielded singlet for the C2-H proton, and two broad singlets at lower fields corresponding to the exchangeable protons of the carboxylic acid and amino groups. The experimental protocol detailed herein, particularly the use of DMSO-d₆ and a confirmatory D₂O exchange experiment, provides a robust framework for the accurate and reliable structural elucidation of this molecule. This guide serves as a practical tool for scientists, ensuring both high-quality data acquisition and a deep, mechanistically-grounded interpretation of the results.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Reddit. (2025, January 8). Exchangeable Protons in NMR. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025, December 29). NMR measurements of proton exchange between solvent and peptides and proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. achemblock.com [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 13. organomation.com [organomation.com]

- 14. researchgate.net [researchgate.net]

13C NMR of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Technical Whitepaper: C NMR Characterization of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Executive Summary

The characterization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid presents specific challenges due to its high ratio of quaternary carbons (4 out of 5) and potential solubility issues common to polar zwitterionic heterocycles. Standard rapid-acquisition carbon protocols often fail to resolve the quaternary signals (C4, C5, C6, and COOH) adequately for quantitative integration.

This guide details a self-validating NMR methodology, emphasizing solvent selection, relaxation optimization for quaternary carbons, and impurity profiling logic to distinguish the target molecule from common synthetic byproducts like 6-aminopyrimidine-4-carboxylic acid (dechlorinated) or 4-amino-5-chloropyrimidine (decarboxylated).

Part 1: Molecular Architecture & Theoretical Shift Prediction

Structural Analysis

The molecule consists of a pyrimidine core substituted at positions 4, 5, and 6. This substitution pattern leaves only one protonated carbon (C2), rendering DEPT/APT experiments largely silent and making 2D HMBC (Heteronuclear Multiple Bond Correlation) critical for connectivity assignment.

-

C2 (N-CH-N): The only methine carbon.

-

C4 (C-COOH): Quaternary, ipso to the carboxylic acid.

-

C5 (C-Cl): Quaternary, ipso to chlorine.

-

C6 (C-NH

): Quaternary, ipso to the amine. -

C7 (COOH): Carbonyl carbon.

Predicted Chemical Shift Ranges

Based on substituent additivity rules for pyrimidines and analogous chloropyrimidine data, the expected shifts in DMSO-

| Carbon Position | Type | Predicted Shift ( | Electronic Environment & Logic |

| C7 (COOH) | 165.0 – 172.0 | Typical carboxylic acid carbonyl; most deshielded. | |

| C6 (C-NH | 160.0 – 165.0 | Deshielded by adjacent N1 and direct | |

| C2 (N-CH-N) | 156.0 – 160.0 | Flanked by two nitrogens; high intensity in proton-coupled modes. | |

| C4 (C-COOH) | 155.0 – 160.0 | Deshielded by N3 and COOH; close overlap with C2/C6 likely. | |

| C5 (C-Cl) | 110.0 – 120.0 | Diagnostic Peak. Shielded by ortho-resonance from 6-NH |

Critical Insight: The C5 carbon is the most diagnostic signal. While Chlorine is inductively withdrawing, the strong resonance donation from the adjacent 6-amino group (ortho-position) typically shields C5 significantly, moving it upfield relative to the rest of the ring.

Part 2: Experimental Methodology (The "How")

Solvent Selection & Sample Preparation

Solubility is the primary hurdle. The zwitterionic nature (acidic COOH and basic NH

-

Primary Recommendation: DMSO-

(Dimethyl sulfoxide-d6) .-

Why: Breaks intermolecular H-bonds, ensuring sharp lines.

-

Concentration: 20–30 mg in 0.6 mL.

-

-

Alternative (Salt Form): D

O + NaOD (1 eq) .-

Why: Converts the acid to the soluble carboxylate salt.

-

Note: This will shift the C7 (COOH) and C4 signals downfield due to anion formation.

-

Acquisition Parameters

Because 80% of the carbons are quaternary, they suffer from long

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated decoupling for quantitative results).

-

Relaxation Delay (

): Must be set to -

Scans (NS): Minimum 1024 scans required for adequate S/N on quaternary carbons.

-

Temperature: 298 K (25°C).

Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample preparation and acquisition.

Caption: Optimized workflow for acquiring high-quality

Part 3: Spectral Interpretation & Assignment Logic

The "Anchor" Proton

The structural assignment relies on the single aromatic proton at C2 .

-

H NMR: Look for a singlet around

-

HSQC: This proton will correlate to the carbon at ~158 ppm . This positively identifies C2 .

HMBC Connectivity (The "Spiderweb")

Since C4, C5, C6, and C7 have no attached protons, HMBC (Long-range C-H coupling) is the only way to assign them definitively.

-

C2-H to C4/C6: The C2 proton usually shows 3-bond correlations (

) to C4 and C6 .-

differentiation: C4 is attached to the Carbonyl (C7). C6 is attached to the Amine.

-

Note: Often, distinguishing C4 and C6 is difficult without Nitrogen HMBC (

N-HMBC), but C6 is typically more deshielded due to the direct Nitrogen attachment and lack of the shielding carbonyl anisotropy.

-

-

Absence of Correlation to C5: The C2 proton is too far (4 bonds) to show a strong correlation to C5 . Therefore, the quaternary carbon around 115 ppm that shows no HMBC correlation to the aromatic proton is assigned as C5-Cl .

Assignment Logic Diagram

Caption: Logic flow for assigning quaternary carbons using 2D NMR correlations.

Part 4: Quality Control & Impurity Profiling

In drug development, verifying the absence of specific process impurities is as important as confirming the product.

Common Impurity: 6-Aminopyrimidine-4-carboxylic acid (Dechlorinated)

If the chlorination step is incomplete, the starting material may remain.

-

Diagnostic Signal: The appearance of a new CH signal in the aromatic region.

-

Shift Change: The C5 carbon changes from a quaternary C-Cl (~115 ppm) to a methine C-H (~100-110 ppm). This will show a massive intensity increase in DEPT-135.

Common Impurity: 4-Amino-5-chloropyrimidine (Decarboxylated)

Thermal stress during workup can lead to decarboxylation.

-

Diagnostic Signal: Loss of the Carbonyl peak (~165-172 ppm).

-

Shift Change: C4 changes from a quaternary C-COOH to a methine C-H (or similar, depending on exact degradation pathway).

QC Table: Product vs. Impurities

| Feature | Target Molecule | Dechlorinated Impurity | Decarboxylated Impurity |

| C5 Signal | Quaternary (~115 ppm) | Methine (DEPT +) | Quaternary |

| C=O Signal | Present (~168 ppm) | Present | Absent |

| Proton Count | 1 Aromatic H | 2 Aromatic Hs (doublets) | 2 Aromatic Hs |

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for quaternary carbon acquisition parameters).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235293, 6-Amino-5-chloropyrimidine-4-carboxylic acid. Link

-

ChemicalBook. (2024). 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties and Spectra. Link

FT-IR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Technical Analysis of the FT-IR Spectrum: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Part 1: Executive Summary & Molecular Architecture

Compound Identity:

-

Systematic Name: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid[1][2][3][4][5]

-

CAS Number: 914916-98-6 (Note: The user-supplied CAS 17799-97-8 refers to N,N-dimethyl-p-toluidine; this guide focuses on the pyrimidine structure requested).

-

Physical State: White crystalline powder with a high melting point (~292-296°C), indicating a robust crystal lattice stabilized by strong intermolecular hydrogen bonding or zwitterionic character.

Significance: This molecule is a critical intermediate in the synthesis of aminopyrimidine-based herbicides (e.g., Aminocyclopyrachlor) and bioactive pharmaceutical scaffolds. Its FT-IR spectrum is a primary tool for validating the integrity of the pyrimidine ring chlorination and the presence of the carboxylic acid moiety.

Molecular Architecture & Vibrational Theory: The molecule features three distinct vibrational domains that compete for spectral dominance:

-

The Pyrimidine Core: A rigid, aromatic heterocyclic ring containing two nitrogen atoms.

-

The Electron-Withdrawing Group (EWG): The Chlorine atom at position 5 exerts a negative inductive effect (-I), stiffening the ring bonds and shifting ring breathing modes.

-

The Donor-Acceptor Pair: The Amino group (C6) and Carboxylic Acid (C4) create a "push-pull" electronic system. In the solid state, this often leads to the formation of zwitterionic species (internal salt formation between the acid proton and a ring nitrogen) or strong intermolecular dimers, significantly affecting the Carbonyl (C=O) and Hydroxyl (O-H) stretching frequencies.

Part 2: Experimental Protocol (Self-Validating System)

To obtain a reproducible "fingerprint" spectrum, the following protocol minimizes artifacts such as water interference or polymorphic shifts.

Method A: Attenuated Total Reflectance (ATR)

-

Best for: Rapid quality control, raw powder analysis.

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Pressure: High contact pressure is required due to the high lattice energy of the crystal.

-

Resolution: 4 cm⁻¹.

-

Scans: 32-64 scans to resolve weak overtone bands.

Method B: KBr Pellet (Transmission)

-

Best for: High-resolution structural elucidation and resolving the "Broad OH" region.

-

Ratio: 1-2 mg sample : 200 mg dry KBr.

-

Compression: 10 tons for 2 minutes under vacuum (to remove moisture).

-

Validation: Verify the absence of a "water hook" at 1640 cm⁻¹ (adsorbed H₂O) which can mask the C=N ring stretch.

Figure 1: Validated experimental workflow for FT-IR acquisition of high-melting pyrimidines.

Part 3: Spectral Analysis & Band Assignment

The spectrum is characterized by a complex high-frequency region (H-bonding) and a distinct "fingerprint" region dominated by the chlorinated pyrimidine ring.

Table 1: Diagnostic Vibrational Bands

| Frequency Region (cm⁻¹) | Functional Group | Mode Assignment | Intensity | Diagnostic Notes |

| 3450 – 3300 | Primary Amine (-NH₂) | Asymmetric Stretch (ν_as NH₂) | Medium | Appears as a sharp doublet or shoulder on the broad OH band. |

| 3300 – 3150 | Primary Amine (-NH₂) | Symmetric Stretch (ν_s NH₂) | Medium | Paired with the asymmetric stretch. |

| 3300 – 2500 | Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | Broad/Strong | Very broad "fermi resonance" shape typical of acid dimers. If zwitterionic, this shifts to N-H⁺ broadening. |

| 1730 – 1680 | Carboxylic Acid (C=O) | C=O Stretch (Dimer) | Strong | Critical Marker. If neutral: ~1700-1720 cm⁻¹. If zwitterionic (COO⁻): Shifts down to ~1600-1550 cm⁻¹. |

| 1650 – 1620 | Primary Amine | NH₂ Scissoring (δ NH₂) | Medium | Distinct bending mode; often overlaps with C=O or C=N. |

| 1580 – 1450 | Pyrimidine Ring | C=N / C=C Ring Stretch | Strong | Characteristic "skeletal" vibrations of the aromatic ring. |

| 1420 – 1380 | C-N Bond | C-N Stretch (Exocyclic) | Medium | Vibration of the bond connecting the amino group to the ring. |

| 1250 – 1200 | C-O Bond | C-O Stretch / OH Bend | Strong | Coupled mode of the carboxylic acid functionality. |

| 800 – 650 | Aryl Chloride (C-Cl) | C-Cl Stretch | Medium/Weak | Specific Identity. The C-Cl band on a pyrimidine ring is typically lower frequency than benzene analogs due to ring nitrogen effects. |

Detailed Interpretation

1. The "Chlorine Shift" (Fingerprint Region): The presence of the Chlorine atom at position 5 is electronically significant. Unlike a standard pyrimidine, the heavy mass of the chlorine atom introduces a specific absorption band in the 800–650 cm⁻¹ region. Additionally, the electron-withdrawing nature of Cl typically shifts the adjacent C=C ring stretches to slightly higher frequencies compared to non-chlorinated analogs.

2. The Acid-Amine Interaction (Zwitterion vs. Neutral):

-

Scenario A (Neutral Acid): If the spectrum shows a distinct, carbonyl peak above 1700 cm⁻¹ , the molecule exists as a neutral carboxylic acid dimer.

-

Scenario B (Zwitterion): If the carbonyl region is dominated by two bands around 1600 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric) , the proton has transferred from the COOH to a ring nitrogen or the amine. Given the high melting point (>290°C), Scenario B is highly probable in the solid state, meaning the "C=O" band may be absent, replaced by carboxylate (COO⁻) bands.

3. The Pyrimidine "Breathing" Mode: A sharp, medium-intensity band around 990–1000 cm⁻¹ is characteristic of the pyrimidine ring breathing mode. This band is sensitive to substitution pattern (4,5,6-substitution) and serves as a confirmation of the ring integrity.

Figure 2: Logic flow for spectral interpretation and distinguishing neutral vs. zwitterionic forms.

Part 4: References

-

Chemical Structure & Properties:

-

Vibrational Spectroscopy of Pyrimidines:

-

NIST Mass Spectrometry Data Center. IR Spectrum of 5-Amino-orotic acid (Structural Analog). NIST Chemistry WebBook, SRD 69.

-

-

Synthesis & Applications:

-

General IR Interpretation:

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment).

-

Sources

- 1. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 6-aMino-5-chloropyriMidine-4-carboxylic acid | China | Manufacturer | Jinan Ruitong Biotech Co., Ltd. [m.chemicalbook.com]

- 5. 914916-98-6|6-Amino-5-chloro-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 6. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid [oakwoodchemical.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

This guide provides a comprehensive technical overview for the analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid using liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles, practical methodologies, and expert insights required for the robust characterization and quantification of this important chemical intermediate.

Introduction: The Analytical Significance of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a key building block in synthetic organic chemistry, particularly within the pharmaceutical industry where it serves as a crucial intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a pyrimidine core substituted with amino, chloro, and carboxylic acid functional groups, presents a unique analytical challenge. The polarity imparted by the amino and carboxylic acid groups, combined with the electronegativity of the chlorine atom, dictates its behavior in solution and during ionization.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the selective and sensitive analysis of such molecules. This guide will navigate the intricacies of developing a robust LC-MS method, from first principles to final data interpretation, empowering the analyst to achieve high-quality, reproducible results.

Compound Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H4ClN3O2 | [1][2] |

| Molecular Weight | 173.56 g/mol | [3][4] |

| Monoisotopic Mass | 172.999 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions | [3] |

| Storage | 2–8 °C under inert gas |[3][5] |

Foundational Principles: Ionization and Chromatography

The successful analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid hinges on understanding its physicochemical properties and selecting the appropriate analytical techniques. Given its polar and thermally labile nature, Electrospray Ionization (ESI) is the most suitable ionization method.[6][7] ESI is a "soft ionization" technique that generates ions from solution with minimal fragmentation, making it ideal for preserving the molecular ion.[6][7]

Due to the compound's polarity, chromatographic retention on traditional reversed-phase (RP) columns can be challenging.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective separation mode for highly polar compounds, as it utilizes a polar stationary phase with a partially aqueous mobile phase to enhance retention.[8][10]

Ionization Mode Selection: The Causality

The molecule possesses both a basic amino group and an acidic carboxylic acid group. This amphoteric nature allows for ionization in both positive and negative ion modes.

-

Positive Ion Mode (ESI+): The amino group is a primary site for protonation, leading to the formation of the [M+H]+ ion. This is often a highly efficient process for amine-containing compounds.

-

Negative Ion Mode (ESI-): The carboxylic acid group can readily deprotonate to form the [M-H]- ion, particularly in mobile phases with a neutral to basic pH.

The choice between ESI+ and ESI- is a critical experimental decision. It should be based on which mode provides the highest sensitivity and signal stability for the analyte. Preliminary infusion experiments are essential to make this determination empirically. For this compound, E- is often preferred due to the high stability of the carboxylate anion.

Experimental Workflow: From Sample to Data

The following sections detail a comprehensive, step-by-step workflow for the LC-MS/MS analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. This protocol is designed as a self-validating system, with built-in checks to ensure data quality and integrity.

Sample and Standard Preparation

Accuracy begins with meticulous sample preparation. The goal is to create a clean, particulate-free solution of the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Protocol:

-

Stock Solution Preparation (1 mg/mL): Accurately weigh 1 mg of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid standard. Dissolve in 1 mL of a suitable solvent (e.g., a dilute solution of ammonium hydroxide in methanol/water to ensure solubility).[3] Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase solvent (e.g., 95% acetonitrile with 5 mM ammonium formate) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: For formulated products or in-process samples, dissolve the material in the same solvent as the standards. A filtration step using a 0.22 µm syringe filter is mandatory to remove particulates that could damage the LC system.

Workflow Diagram: Sample Preparation and Analysis

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-aMino-5-chloropyriMidine-4-carboxylic acid | 914916-98-6 [chemicalbook.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

The Unseen Engine: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid as a Cornerstone in Modern Drug Discovery

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bench – The Strategic Value of a Versatile Building Block

In the intricate tapestry of medicinal chemistry and drug development, the final, biologically active molecule often takes center stage. However, the unsung heroes of this narrative are the foundational building blocks, the versatile synthons from which these complex structures are meticulously assembled. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a prime exemplar of such a cornerstone molecule. While not possessing significant intrinsic biological activity itself, its strategic importance lies in its role as a highly functionalized and reactive intermediate. This guide delves into the technical profile of this compound, not as a therapeutic agent, but as a critical enabler in the synthesis of next-generation therapeutics, with a particular focus on its pivotal role in the creation of the recently approved pan-RAF kinase inhibitor, tovorafenib.

This whitepaper will provide an in-depth look at the physicochemical properties, synthesis, and, most importantly, the synthetic utility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. We will explore the chemical logic behind its application and provide a detailed protocol for its conversion into a key intermediate for a clinically relevant anticancer agent.

Physicochemical Properties: A Foundation for Synthetic Strategy

The utility of any chemical building block is fundamentally dictated by its physical and chemical properties. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid presents a unique combination of functional groups on a stable heterocyclic core, making it an attractive starting point for complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O₂ | [1] |

| Molecular Weight | 173.56 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 292-296 °C | [2] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions | [2] |

| CAS Number | 914916-98-6 | [1] |

The presence of an amino group, a chloro group, and a carboxylic acid on the pyrimidine ring provides multiple reactive handles for chemists to exploit. The electron-withdrawing nature of the chlorine atom and the carboxylic acid influences the reactivity of the pyrimidine ring, while the amino group offers a key nucleophilic site for amide bond formation. This trifecta of functionality is the basis for its versatility in synthetic applications.

Synthesis of the Core Scaffold

The practical availability of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a prerequisite for its widespread use. A common synthetic route involves a multi-step process starting from simpler pyrimidine precursors.[2] One described method involves the reaction of an aminopyrimidine with chloroacetic acid under alkaline conditions, followed by further transformations to introduce the chloro and carboxylic acid functionalities.[2]

The 6-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry